molecular formula C36H32N2O7 B1677837 Oxantel pamoate CAS No. 68813-55-8

Oxantel pamoate

Cat. No. B1677837
CAS RN: 68813-55-8
M. Wt: 604.6 g/mol
InChI Key: CCOAINFUFGBHBA-UETGHTDLSA-N
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Description

Oxantel Pamoate is an anthelmintic, typically used in human and animal medicine as a treatment for intestinal worms . It is a tetrahydropyrimidine derivative discovered in the 1970s . It has been shown to inhibit fumarate reductase in some pathogenic bacteria .


Molecular Structure Analysis

The molecular formula of this compound is C13H16N2O . The molar mass is 216.284 g/mol . The structure of this compound can be represented by the SMILES notation: CN1CCCN=C1/C=C/C2=CC(=CC=C2)O .


Chemical Reactions Analysis

This compound is metabolically stable . It shows low permeability and low systemic bioavailability after oral use . It is used in the treatment of trichuriasis and is highly effective against the helminth of Trichuris sp .

Scientific Research Applications

Development and Optimization for Clinical Studies

Oxantel pamoate exhibits high activity against helminth species Trichuris spp., prompting the development of tablets optimized for pediatric clinical trials. The formulation challenges, such as low bulk density and poor flow properties, were overcome by aqueous granulation, resulting in tablets with a 60% drug load and satisfactory disintegration time, facilitating clinical trial accomplishments (Alles et al., 2013).

Anthelmintic Efficacy

This compound's efficacy was evaluated in children with severe Trichuris trichiura infection, demonstrating significant therapeutic benefits without noted side effects, indicating its safety and effectiveness as an anthelmintic (Lee et al., 1976). A study highlighted the superior efficacy of this compound-albendazole against Trichuris trichiura compared to albendazole or mebendazole alone, suggesting the potential for combination therapies in large-scale chemotherapy programs (Yasukawa, 2014).

Dose-Response Relationship

Research aimed at determining the optimum dose of this compound for treating Trichuris trichiura infections revealed that a therapeutic dose range of 15-30 mg/kg is effective and well-tolerated in children, underscoring the importance of precise dosing for maximizing efficacy while ensuring safety (Moser et al., 2016).

Clinical Development and Mechanism of Action

This compound has been recognized for its high efficacy against T. trichiura infections, acting locally in the gastrointestinal tract by binding to the parasite's nicotinic acetylcholine receptor, leading to spastic paralysis and expulsion of the worm. It demonstrates low systemic bioavailability and a favorable safety profile, making it a valuable asset in combating soil-transmitted helminth infections (Palmeirim et al., 2021).

Combination Chemotherapy and Revival of an Old Drug

Studies have explored the activity of this compound in combination with other anthelmintics, indicating its potential to enhance efficacy against soil-transmitted helminths when used in tandem with drugs like mebendazole. This revival of an old drug through combination therapies highlights the ongoing search for more effective treatments against helminth infections (Keiser et al., 2013).

Mechanism of Action

Target of Action

Oxantel pamoate primarily targets the nicotinic acetylcholine receptors (nAChR) of gastrointestinal parasites . These receptors play a crucial role in the neuromuscular function of these parasites.

Mode of Action

This compound acts as a depolarizing neuromuscular blocking agent . It opens nonselective cation channels and induces activation of the nicotinic acetylcholine receptors . This interaction leads to a sustained muscular contraction in the parasites, which is much stronger than that caused by acetylcholine .

Biochemical Pathways

The activation of the nicotinic acetylcholine receptors by this compound leads to spastic paralysis of the worms . This paralysis disrupts the normal biochemical pathways of the parasites, leading to their death .

Pharmacokinetics

This compound acts locally in the human gastrointestinal tract . The drug is metabolically stable, shows low permeability, and has low systemic bioavailability after oral use . These properties ensure that the drug remains concentrated at the site of action, enhancing its effectiveness against the parasites.

Result of Action

The result of this compound’s action is the expulsion of the paralyzed worms from the host’s body . This expulsion is due to the spastic paralysis induced by the drug, which incapacitates the worms and leads to their removal .

Action Environment

The action of this compound is influenced by the environment within the human gastrointestinal tract . The local action of the drug means that its efficacy and stability can be affected by factors such as pH levels and the presence of other substances in the gut. The drug has been found to be safe and efficacious in this environment .

Safety and Hazards

Oxantel Pamoate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Oxantel Pamoate is a safe and efficacious drug against Trichuris trichiura infections . The use of this drug in preventive chemotherapy as a combination treatment (e.g., with pyrantel pamoate) could greatly improve the success of this control strategy and prevent or postpone the development of resistance to benzimidazoles .

properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOAINFUFGBHBA-UETGHTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68813-55-8
Record name Oxantel pamoate
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Record name Oxantel pamoate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXANTEL PAMOATE
Source DTP/NCI
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Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1)
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Record name OXANTEL PAMOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of oxantel pamoate against helminths?

A1: While the exact mechanism of action remains unclear, research suggests that this compound, similar to its close relative pyrantel pamoate, acts as a depolarizing neuromuscular blocking agent in susceptible helminths [, ]. This leads to paralysis and eventual expulsion of the parasite from the host's gastrointestinal tract.

Q2: Which helminth infection is this compound most effective against?

A2: this compound demonstrates superior efficacy against Trichuris trichiura (whipworm) compared to the standard treatments albendazole and mebendazole [, , , ].

Q3: Is this compound effective against all stages of Trichuris trichiura?

A3: Research indicates that this compound is effective against both larval (L3) and adult stages of Trichuris muris, a murine model for Trichuris trichiura infection [].

Q4: What is the efficacy of this compound against other helminth infections like hookworm and Ascaris lumbricoides ?

A4: this compound exhibits low efficacy against hookworm (Ancylostoma duodenale and Necator americanus) and Ascaris lumbricoides (roundworm) when administered alone [, , ].

Q5: How does the efficacy of this compound compare to other anthelmintics in clinical trials?

A5: Network meta-analyses of clinical trials have shown that combination therapies incorporating this compound, particularly albendazole-oxantel pamoate and tribendimidine-oxantel pamoate, demonstrate significantly higher cure rates for Trichuris trichiura compared to single-dose albendazole [].

Q6: What is the bioavailability of this compound?

A6: this compound has poor oral bioavailability. Studies in rats indicate that its bioavailability is less than 0.025% [].

Q7: What is known about the absorption and metabolism of this compound?

A7: this compound is poorly absorbed from the gastrointestinal tract and is believed to be minimally metabolized. The majority of the administered dose is excreted unchanged in the feces [, , ].

Q8: Has the combination of this compound with other anthelmintics been studied in vivo?

A8: Yes, co-administration of this compound with tribendimidine in rats did not reveal any significant pharmacokinetic drug-drug interaction []. Additionally, a pharmacokinetic study in hookworm-infected adolescents investigated the combination of this compound with tribendimidine and found no evidence of pharmacokinetic interaction [].

Q9: What is the molecular formula and weight of this compound?

A9: this compound has the molecular formula C34H30N2O6 and a molecular weight of 562.62 g/mol [].

Q10: Are there established analytical methods for the quantification of this compound?

A10: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the quantification of this compound in pharmaceutical formulations and biological samples [, ].

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